molecular formula C10H10N2O3 B3663899 N-(3-oxo-4H-1,4-benzoxazin-7-yl)acetamide

N-(3-oxo-4H-1,4-benzoxazin-7-yl)acetamide

Cat. No.: B3663899
M. Wt: 206.20 g/mol
InChI Key: LNPXTZBWQNMGHK-UHFFFAOYSA-N
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Description

N-(3-oxo-4H-1,4-benzoxazin-7-yl)acetamide is an organic compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing both nitrogen and oxygen atoms within their ring structure. This particular compound is characterized by the presence of an acetamide group attached to the benzoxazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-4H-1,4-benzoxazin-7-yl)acetamide typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of acetic acid as a catalyst. This reaction proceeds through a cyclization mechanism to form the benzoxazine ring . Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving solvent-free reactions or the use of high-boiling solvents like toluene .

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-4H-1,4-benzoxazin-7-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized benzoxazine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-oxo-4H-1,4-benzoxazin-7-yl)acetamide is unique due to its specific acetamide substitution, which imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives.

Properties

IUPAC Name

N-(3-oxo-4H-1,4-benzoxazin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-6(13)11-7-2-3-8-9(4-7)15-5-10(14)12-8/h2-4H,5H2,1H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPXTZBWQNMGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=O)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
N-(3-oxo-4H-1,4-benzoxazin-7-yl)acetamide

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